molecular formula C12H23BrO B13628584 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane

1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane

Cat. No.: B13628584
M. Wt: 263.21 g/mol
InChI Key: SEWFIANZHKPONK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane (CAS: 1249677-30-2 or 1250315-70-8) is a brominated cyclopentane derivative with a molecular formula of C₁₂H₂₃BrO and a molecular weight of 263.21 g/mol. Its structure features a bromomethyl group and a branched 4-methylpentyl ether substituent on the same carbon of the cyclopentane ring.

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-(bromomethyl)-1-(4-methylpentoxy)cyclopentane

InChI

InChI=1S/C12H23BrO/c1-11(2)6-5-9-14-12(10-13)7-3-4-8-12/h11H,3-10H2,1-2H3

InChI Key

SEWFIANZHKPONK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC1(CCCC1)CBr

Origin of Product

United States

Scientific Research Applications

1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom and the steric hindrance of the cyclopentane ring.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of the target compound with analogous cyclopentane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane C₁₂H₂₃BrO 263.21 Bromomethyl, branched 4-methylpentyloxy 1249677-30-2 Branched ether chain enhances lipophilicity; bromine enables alkylation
1-(Bromomethyl)-1-(hexyloxy)cyclopentane C₁₂H₂₃BrO 263.20 Bromomethyl, linear hexyloxy 1247197-57-4 Linear ether chain may reduce steric hindrance compared to branched analogs
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane C₇H₁₀BrF₃ 231.05 Bromomethyl, trifluoromethyl 2091636-18-7 Trifluoromethyl group is electron-withdrawing, increasing bromine reactivity
1-(Bromomethyl)-1-(methoxymethyl)cyclopentane C₈H₁₅BrO 207.11 Bromomethyl, methoxymethyl 1485886-77-8 Smaller substituent increases volatility; methoxy group enhances polarity
1-(4-Bromophenyl)cyclopentanamine HCl C₁₁H₁₅BrClN 276.60 Bromophenyl, amine hydrochloride 1172462-36-0 Aromatic bromine and amine group enable applications in drug synthesis

Reactivity and Functional Group Analysis

  • Bromine Reactivity : All compounds contain a bromomethyl group, making them susceptible to nucleophilic substitution (e.g., SN2 reactions). The trifluoromethyl derivative (C₇H₁₀BrF₃) exhibits enhanced bromine reactivity due to the electron-withdrawing effect of the CF₃ group, accelerating substitution reactions.
  • The methoxymethyl substituent (C₈H₁₅BrO) offers lower steric bulk but higher polarity, favoring solubility in polar solvents.
  • Aromatic vs. Aliphatic Systems : The bromophenyl derivative (C₁₁H₁₅BrClN) leverages aromatic ring stability and conjugation, enabling applications in drug intermediates, whereas aliphatic systems (e.g., cyclopentane derivatives) are more flexible and lipophilic.

Biological Activity

1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane, a compound with a unique structure, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane features a cyclopentane ring with a bromomethyl group and a 4-methylpentyl ether substituent. This structural configuration may contribute to its biological interactions.

Chemical Formula: C_{12}H_{19}BrO

CAS Number: 1249677-30-2

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that may inhibit or activate specific biological pathways. The ether moiety may enhance lipid solubility, facilitating cell membrane penetration and interaction with intracellular targets.

Biological Activities

Research indicates that 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxic Effects: In vitro assays have indicated potential cytotoxicity against cancer cell lines, warranting further investigation into its anticancer properties.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.

Antimicrobial Activity

A study investigating the antimicrobial efficacy of various cyclopentane derivatives found that compounds similar to 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 50-100 µg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity Against Cancer Cell Lines

In vitro studies conducted on human cancer cell lines (e.g., HeLa and A549) revealed that derivatives of cyclopentane exhibited cytotoxic effects with IC50 values ranging from 100 to 200 µg/mL. These findings suggest that further optimization of the structure could enhance potency .

Enzyme Inhibition Studies

Research focused on enzyme inhibition highlighted that compounds with similar structures could inhibit key enzymes related to cancer metabolism. For instance, certain derivatives showed promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Data Summary Table

Activity Tested Strain/Cell Line Result Reference
AntimicrobialS. aureusMIC ~50 µg/mL
AntimicrobialE. coliMIC ~100 µg/mL
CytotoxicityHeLaIC50 ~150 µg/mL
CytotoxicityA549IC50 ~200 µg/mL
Enzyme InhibitionCDK assaysSignificant inhibition

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